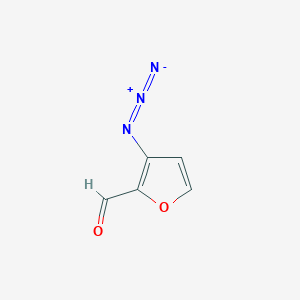
3-Azidofuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-603 is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-603 is structurally related to other compounds in the series, such as OSM-S-106, and has shown promising biological activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
The synthesis of OSM-S-603 involves the construction of the thienopyrimidine scaffold, followed by the introduction of various functional groups to enhance its biological activity. The synthetic route typically starts with the preparation of the thiophene starting material, which is then subjected to a series of reactions to form the thienopyrimidine core. Key steps in the synthesis include halogenation, amination, and the formation of boronate esters .
Industrial production methods for OSM-S-603 would likely involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
OSM-S-603 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups on the thienopyrimidine scaffold.
Substitution: Nucleophilic substitution reactions are commonly employed to introduce different substituents onto the core structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
OSM-S-603 has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other biologically active molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds.
Biology: In biological research, OSM-S-603 is studied for its activity against Plasmodium falciparum. It serves as a lead compound for the development of new antimalarial drugs.
Medicine: The primary medical application of OSM-S-603 is in the treatment of malaria. Its efficacy and low toxicity make it a promising candidate for further drug development.
Industry: In the pharmaceutical industry, OSM-S-603 is used in the research and development of new antimalarial therapies.
Mechanism of Action
The mechanism of action of OSM-S-603 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS). This enzyme is essential for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response. OSM-S-603 acts as a pro-inhibitor, forming a covalent adduct with the enzyme and blocking its activity. This mechanism is highly selective for the parasite enzyme, with minimal effects on the human counterpart .
Comparison with Similar Compounds
OSM-S-603 is compared with other compounds in the aminothienopyrimidine series, such as OSM-S-106. While both compounds share a similar core structure, OSM-S-603 has unique substituents that enhance its biological activity and selectivity. Other similar compounds include:
OSM-S-106: Another aminothienopyrimidine compound with activity against Plasmodium falciparum.
TCMDC-135294: A structurally related compound identified in a screen of compounds from a GSK library.
OSM-S-137: A derivative with modifications to the amine and sulfonamide portions of the molecule .
The uniqueness of OSM-S-603 lies in its specific substituents and their contribution to its potent antimalarial activity and selectivity for the parasite enzyme.
Properties
Molecular Formula |
C5H3N3O2 |
|---|---|
Molecular Weight |
137.10 g/mol |
IUPAC Name |
3-azidofuran-2-carbaldehyde |
InChI |
InChI=1S/C5H3N3O2/c6-8-7-4-1-2-10-5(4)3-9/h1-3H |
InChI Key |
QXDKTJOJLABSEY-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1N=[N+]=[N-])C=O |
Canonical SMILES |
C1=COC(=C1N=[N+]=[N-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Chlorophenyl)vinyl]-2-methylthiophene](/img/structure/B428825.png)
![2-chloro-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene](/img/structure/B428830.png)
![1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone](/img/structure/B428831.png)
![2,3,4,6-tetramethyl-7H-thieno[3',4':3,4]cyclopenta[1,2-b]thiophene](/img/structure/B428832.png)
![Ethyl 4-amino-5-[2-(2-thienyl)vinyl]-2-thiophenecarboxylate](/img/structure/B428834.png)
![3a,8b-Dihydrofuro[3,4-b][1]benzofuran-1,1,3,3-tetracarbonitrile](/img/structure/B428837.png)
![2,3,4,5-tetramethyl-7H-thieno[3',2':3,4]cyclopenta[1,2-b]thiophene](/img/structure/B428838.png)
![1-Bromo-2-[2-(2-bromophenyl)vinyl]benzene](/img/structure/B428839.png)
![Diethyl 2-[(5-methyl-2-thienyl)methylene]malonate](/img/structure/B428840.png)
![1-(5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-hexanone](/img/structure/B428841.png)
![4H-benzo[4,5]cyclohepta[1,2-b]thiophene-2-carbaldehyde](/img/structure/B428842.png)
![5-methyl-2-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B428845.png)
![9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-2-carbaldehyde](/img/structure/B428846.png)
![2-methyl-3-(2-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B428847.png)
